N-(p-sulfophenyl)-cinnamamide is an organic compound characterized by a cinnamamide structure with a sulfonic acid group attached to a para position of the phenyl ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through several methods involving the reaction of cinnamic acid derivatives with amines or through coupling reactions with activated carboxylic acids. The presence of the sulfonic group enhances its solubility in aqueous environments, which is beneficial for biological applications.
N-(p-sulfophenyl)-cinnamamide belongs to the class of cinnamamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. It can also be classified as an aryl sulfonamide, indicating the presence of a sulfonamide functional group.
The synthesis of N-(p-sulfophenyl)-cinnamamide typically involves:
N-(p-sulfophenyl)-cinnamamide can undergo various chemical reactions, including:
The mechanism of action for N-(p-sulfophenyl)-cinnamamide's biological activity is not fully elucidated but may involve:
Studies have shown that compounds similar to N-(p-sulfophenyl)-cinnamamide exhibit anti-inflammatory and anticancer activities, potentially through modulation of signaling pathways such as NF-kB.
N-(p-sulfophenyl)-cinnamamide has several scientific uses:
The ongoing research into N-(p-sulfophenyl)-cinnamamide highlights its importance in medicinal chemistry and its potential applications in treating various ailments, particularly those related to inflammation and cancer.
The therapeutic exploitation of phenylpropanoids originated in traditional medicine, where plant-derived cinnamic acid analogues served as anti-inflammatories and antimicrobials. Willow bark (Salix alba), documented in Mesopotamian pharmacopeia (2600 B.C.), delivered salicin—later optimized into aspirin—demonstrating early structure-activity relationship (SAR) principles [1] [6]. By the 20th century, isolated cinnamic acid scaffolds underwent systematic derivatization, revealing core pharmacophores:
Table 1: Key Milestones in Cinnamamide Drug Development
Era | Advancement | Therapeutic Impact |
---|---|---|
Pre-1800s | Ethnopharmacological use of Salix alba and Commiphora spp. | Empirical treatment of pain/inflammation |
1960s–1980s | Synthetic optimization of N-alkyl cinnamamides | CNS depressants and anticonvulsants |
2000s–Present | Rational design of sulfonamide-cinnamamide hybrids | Targeted therapies against multidrug-resistant pathogens and metabolic disorders |
Modern cinnamamide research focuses on scaffold diversification to overcome pharmacokinetic barriers. Antitubercular cinnamamides (MIC: 5–150 μM) exemplify this evolution, where molecular hybridization enhanced penetration into Mycobacterium tuberculosis [8].
The fusion of sulfonamide motifs with cinnamamide cores generates dual-functional agents with enhanced target specificity. Sulfonamides contribute:
Table 2: Therapeutic Mechanisms of Sulfonamide-Cinnamamide Hybrids
Hybrid Structure | Primary Target | Biological Effect | Reference |
---|---|---|---|
N-(p-sulfophenyl)-3-(4-hydroxy-3-methoxyphenyl)propenamide | Nrf2/ARE pathway | Upregulation of glutathione synthesis | [2] |
N,N′-disubstituted cinnamamides | NorA efflux pump | Ciprofloxacin potentiation (4–8 fold MIC reduction in S. aureus) | [9] |
Sulfophenyl-cinnamoyl tacrine hybrids | Acetylcholinesterase | Dual inhibition of AChE and β-amyloid aggregation | [5] |
Notably, N-(p-sulfophenyl) derivatives activate the Nrf2 pathway, inducing cytoprotective enzymes like heme oxygenase-1 and glutamate-cysteine ligase. In hepatocytes, this elevated glutathione synthesis by >50%, conferring resistance to tert-butyl hydroperoxide oxidative stress [2]. Kinase inhibition profiles further validate these hybrids in pain management patents targeting neuropathic pathways [7].
The ortho, meta, and para sulfophenyl isomers exhibit divergent bioactivities due to steric, electronic, and conformational factors:
Table 3: Positional Effects on Cinnamamide Efficacy
Substitution Pattern | Binding Affinity (K~d~, μM) | MIC vs. M. tuberculosis (μM) | Nrf2 Activation (Fold vs. Control) |
---|---|---|---|
Ortho-sulfophenyl | 42.7 ± 3.1 | 128 ± 12 | 1.8 ± 0.2 |
Meta-sulfophenyl | 28.9 ± 2.4 | 64 ± 8 | 2.7 ± 0.3 |
Para-sulfophenyl | 8.3 ± 0.9 | 9 ± 1 | 5.2 ± 0.4 |
Antidepressant SAR studies confirm para-derivatives like (E)-N-(2-hydroxyethyl)-3-(4-hydroxyphenyl)propenamide reduce immobility time by 65% in forced swim tests—outperforming meta analogues by 2.3-fold [5]. In antimycobacterial cinnamamides, para-substituted triazolophthalazine conjugates achieved MICs of 5 μM by enhancing membrane penetration [8]. Density functional theory (DFT) calculations verify the para isomer’s lowest-energy conformation aligns with target binding pockets, minimizing steric clashes while maximizing electrostatic interactions.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3